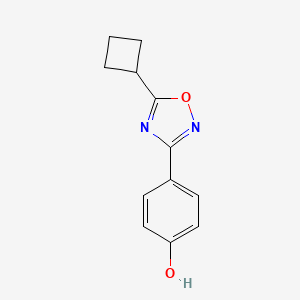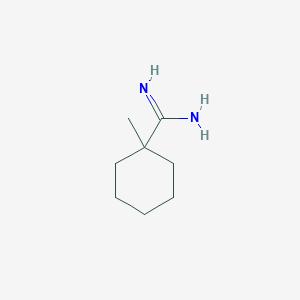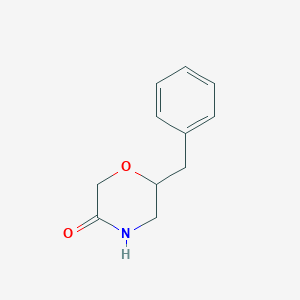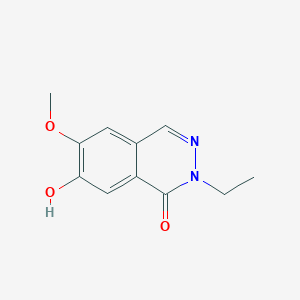
4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine is an organic compound that features a piperidine ring substituted with a cyclopropyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine typically involves the reaction of piperidine with cyclopropyl and pyrrolidinyl derivatives under controlled conditions. One common method involves the use of cyclopropyl bromide and pyrrolidine in the presence of a base such as sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where the pyrrolidinyl or cyclopropyl groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, while the cyclopropyl and pyrrolidinyl groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(1-Pyrrolidinyl)piperidine: Similar structure but lacks the cyclopropyl group.
Cyclopropylpiperidine: Contains the cyclopropyl group but lacks the pyrrolidinyl group.
Pyrrolidinylpyridine: Contains the pyrrolidinyl group but has a pyridine ring instead of piperidine.
Uniqueness: 4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of both cyclopropyl and pyrrolidinyl groups on the piperidine ring, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H22N2 |
|---|---|
Molecular Weight |
194.32 g/mol |
IUPAC Name |
4-cyclopropyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C12H22N2/c1-2-10-14(9-1)12(11-3-4-11)5-7-13-8-6-12/h11,13H,1-10H2 |
InChI Key |
NNRJLGIWXWBEOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2(CCNCC2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
![1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine](/img/structure/B13188714.png)
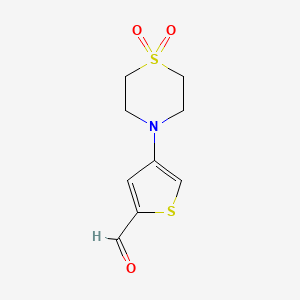
![2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol](/img/structure/B13188720.png)

![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)

